![molecular formula C21H24O6 B4955198 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid
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Overview
Description
4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid, also known as ABE, is a chemical compound that has been studied for its potential therapeutic applications. ABE is a derivative of benzoic acid and has been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid has also been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid has been shown to induce apoptosis in cancer cells and may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid in lab experiments is its potential therapeutic applications. 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid has been shown to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new treatments for these diseases. However, one limitation of using 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more soluble forms of 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid for in vivo administration.
Synthesis Methods
The synthesis of 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid involves the reaction of 4-hydroxybenzoic acid with allyl bromide and potassium carbonate to form 4-allyloxybenzoic acid. This compound is then reacted with 2-(2-bromoethoxy)ethanol in the presence of potassium carbonate to form 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid.
properties
IUPAC Name |
4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-4-16-5-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-6-17(7-9-18)21(22)23/h3,5-10,15H,1,4,11-14H2,2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYDHURBDBCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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